molecular formula C22H34O3 B14344803 11-Hydroxydocosa-7,9,13,16,19-pentaenoic acid CAS No. 92878-48-3

11-Hydroxydocosa-7,9,13,16,19-pentaenoic acid

Cat. No.: B14344803
CAS No.: 92878-48-3
M. Wt: 346.5 g/mol
InChI Key: SYEUJMHAZJNSCU-UHFFFAOYSA-N
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Description

11-Hydroxydocosa-7,9,13,16,19-pentaenoic acid is a polyunsaturated fatty acid with a hydroxyl group at the 11th carbon position. This compound is characterized by its five double bonds located at the 7th, 9th, 13th, 16th, and 19th positions. It is a derivative of docosapentaenoic acid, an omega-3 fatty acid, and plays a significant role in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-Hydroxydocosa-7,9,13,16,19-pentaenoic acid typically involves the hydroxylation of docosapentaenoic acid. This can be achieved through various chemical reactions, including:

    Hydroxylation: Using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions to introduce the hydroxyl group at the desired position.

    Catalytic Hydrogenation: Employing catalysts like palladium on carbon (Pd/C) to selectively reduce specific double bonds while preserving others.

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, where genetically engineered microorganisms are used to produce the desired fatty acid. This method is advantageous due to its scalability and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions: 11-Hydroxydocosa-7,9,13,16,19-pentaenoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions with catalysts such as Pd/C.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: CrO3, PCC, or potassium dichromate (K2Cr2O7) in acidic conditions.

    Reduction: Hydrogen gas (H2) with Pd/C or nickel (Ni) catalysts.

    Substitution: SOCl2 or PBr3 under anhydrous conditions.

Major Products Formed:

    Oxidation: Formation of 11-ketodocosa-7,9,13,16,19-pentaenoic acid.

    Reduction: Formation of docosa-7,9,13,16,19-pentaenoic acid.

    Substitution: Formation of 11-halodocosa-7,9,13,16,19-pentaenoic acid derivatives.

Scientific Research Applications

11-Hydroxydocosa-7,9,13,16,19-pentaenoic acid has diverse applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of complex lipids and as a model compound for studying fatty acid metabolism.

    Biology: Investigated for its role in cellular signaling pathways and its effects on membrane fluidity and function.

    Medicine: Explored for its potential anti-inflammatory and neuroprotective properties, making it a candidate for therapeutic applications in conditions like Alzheimer’s disease and cardiovascular disorders.

    Industry: Utilized in the production of specialized lubricants and as an additive in cosmetic formulations for its emollient properties.

Mechanism of Action

The mechanism of action of 11-Hydroxydocosa-7,9,13,16,19-pentaenoic acid involves its interaction with various molecular targets and pathways:

    Molecular Targets: It interacts with enzymes involved in fatty acid metabolism, such as cyclooxygenases (COX) and lipoxygenases (LOX), modulating the production of bioactive lipid mediators.

    Pathways Involved: It influences signaling pathways related to inflammation and oxidative stress, potentially exerting protective effects on cells and tissues.

Comparison with Similar Compounds

    Docosapentaenoic Acid (DPA): A parent compound with similar structural features but lacking the hydroxyl group at the 11th position.

    Eicosapentaenoic Acid (EPA): Another omega-3 fatty acid with five double bonds but a shorter carbon chain.

    11-Hydroxyeicosapentaenoic Acid: A structurally related compound with a hydroxyl group at the 11th position but a shorter carbon chain.

Uniqueness: 11-Hydroxydocosa-7,9,13,16,19-pentaenoic acid is unique due to its specific hydroxylation pattern and longer carbon chain, which confer distinct biological activities and potential therapeutic benefits compared to its analogs.

Properties

CAS No.

92878-48-3

Molecular Formula

C22H34O3

Molecular Weight

346.5 g/mol

IUPAC Name

11-hydroxydocosa-7,9,13,16,19-pentaenoic acid

InChI

InChI=1S/C22H34O3/c1-2-3-4-5-6-7-9-12-15-18-21(23)19-16-13-10-8-11-14-17-20-22(24)25/h3-4,6-7,10,12-13,15-16,19,21,23H,2,5,8-9,11,14,17-18,20H2,1H3,(H,24,25)

InChI Key

SYEUJMHAZJNSCU-UHFFFAOYSA-N

Canonical SMILES

CCC=CCC=CCC=CCC(C=CC=CCCCCCC(=O)O)O

Origin of Product

United States

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